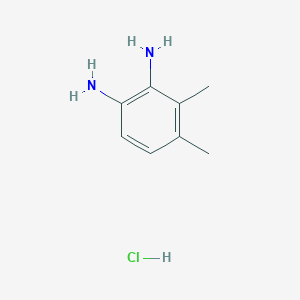
2-Fluoroquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinolin-6-ol typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom in the quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-6-one derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
2-Fluoroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Industry: It finds applications in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-Fluoroquinolin-6-ol involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other drugs .
Comparaison Avec Des Composés Similaires
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: 2-Fluoroquinolin-6-ol is unique due to the specific position of the fluorine atom on the quinoline ring, which can significantly influence its biological activity and chemical reactivity. Compared to other fluoroquinolones, it may exhibit different pharmacokinetic properties and spectrum of activity .
Propriétés
Formule moléculaire |
C9H6FNO |
|---|---|
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
2-fluoroquinolin-6-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H |
Clé InChI |
AMCMGZHVHYLDRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)F)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


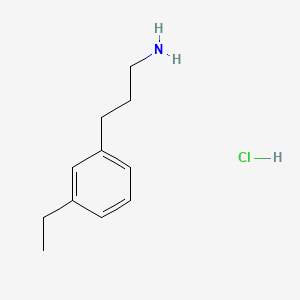
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride](/img/structure/B13497621.png)
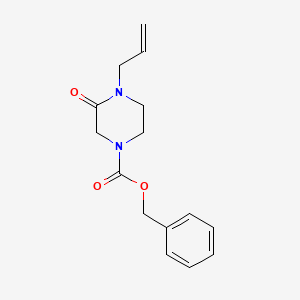
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
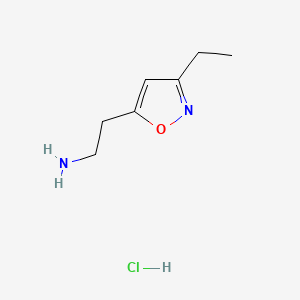
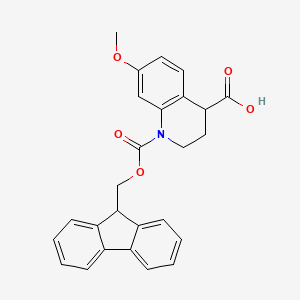
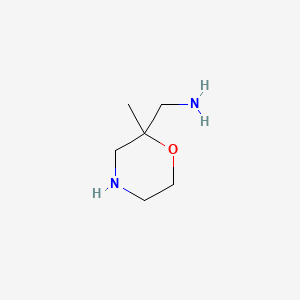
![N-[4-({[2-(3-chlorophenyl)propyl]amino}methyl)phenyl]acetamide hydrochloride](/img/structure/B13497650.png)
![Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate](/img/structure/B13497655.png)
![rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis](/img/structure/B13497661.png)
![2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
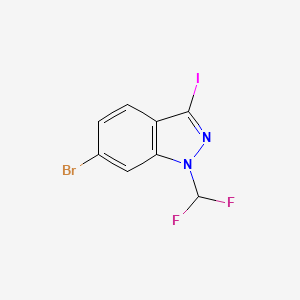
![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)
